![molecular formula C14H13F3N2O2 B2420763 N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-hydroxybenzamide CAS No. 1645517-99-2](/img/structure/B2420763.png)
N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-hydroxybenzamide
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Description
N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-hydroxybenzamide, also known as TAK-915, is a novel compound that has been developed by Takeda Pharmaceutical Company Limited. It is a selective antagonist of the orexin-1 receptor, which is a G-protein coupled receptor that is mainly expressed in the central nervous system. Orexin-1 receptor antagonists have been shown to have potential therapeutic applications in various neurological and psychiatric disorders, including insomnia, narcolepsy, anxiety, and depression.
Scientific Research Applications
Chemical Synthesis and Applications
Synthesis of Photoaffinity Analogs for Influenza Fusion Inhibitors
A study reported the synthesis of a photoaffinity analog of an influenza fusion inhibitor, highlighting the process of creating tritiated compounds for biological research purposes (Dischino et al., 1999).
Rhodium-Catalyzed C–H Functionalization
Research on the development of fused tricyclic skeletons through RhIII-catalyzed formal [4 + 2 + 2] cyclization introduces a method for adding cycles to benzene rings, which could be relevant for creating complex organic compounds (Wu et al., 2015).
Characterization of Benzamide Derivatives
A study on N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide explores the synthesis and characterization of compounds that possess N,O-bidentate directing groups, potentially useful for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).
Pharmacological Evaluation
- Histone Deacetylase Inhibitors: The design, synthesis, and pharmacological evaluation of novel N-acylhydrazone derivatives as potent HDAC 6/8 dual inhibitors were discussed, providing insights into the development of molecular therapies for cancer (Rodrigues et al., 2016).
Analytical Methods
- Biosensor Development: A study on the development of a high-sensitive biosensor for the simultaneous determination of glutathione and piroxicam introduces a novel modified electrode, showcasing the utility of chemical compounds in enhancing analytical methodologies (Karimi-Maleh et al., 2014).
properties
IUPAC Name |
N-(1-cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c1-7-3-2-4-14(7,6-18)19-13(21)8-5-9(15)11(17)12(20)10(8)16/h5,7,20H,2-4H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENYUEBLUPGBFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(C#N)NC(=O)C2=CC(=C(C(=C2F)O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-hydroxybenzamide |
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